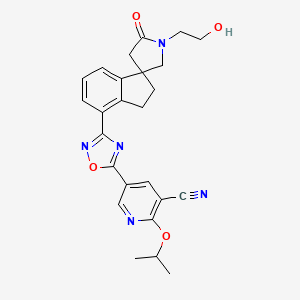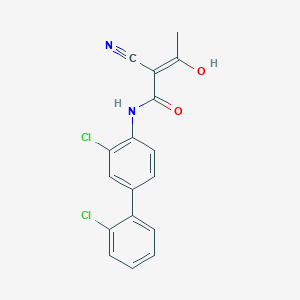
Dhodh-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dhodh-IN-4 is a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme that plays a crucial role in the de novo synthesis of pyrimidine nucleotides. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dhodh-IN-4 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
Chemical Reactions Analysis
Types of Reactions
Dhodh-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Dhodh-IN-4 has a wide range of scientific research applications, including:
Mechanism of Action
Dhodh-IN-4 exerts its effects by inhibiting the activity of DHODH, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a depletion of intracellular pyrimidine pools, resulting in the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately cell death. The molecular targets and pathways involved include the mitochondrial respiratory chain and various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Brequinar: Another DHODH inhibitor with similar therapeutic applications.
Leflunomide: An immunosuppressive drug that also inhibits DHODH.
Teriflunomide: A metabolite of leflunomide used in the treatment of multiple sclerosis.
Uniqueness of Dhodh-IN-4
This compound is unique due to its high potency and selectivity for human DHODH. It has shown promising results in preclinical studies, particularly in the context of cancer therapy, where it has demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells .
Properties
Molecular Formula |
C17H12Cl2N2O2 |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
(Z)-N-[2-chloro-4-(2-chlorophenyl)phenyl]-2-cyano-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-10(22)13(9-20)17(23)21-16-7-6-11(8-15(16)19)12-4-2-3-5-14(12)18/h2-8,22H,1H3,(H,21,23)/b13-10- |
InChI Key |
KEZXIYKJTYTGOO-RAXLEYEMSA-N |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2Cl)Cl)/O |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


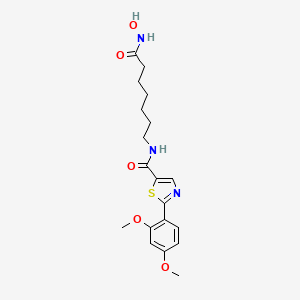
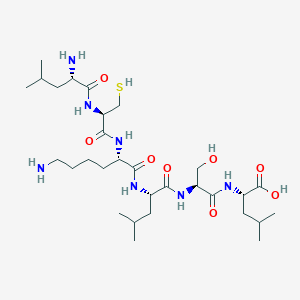
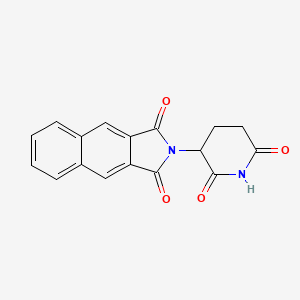
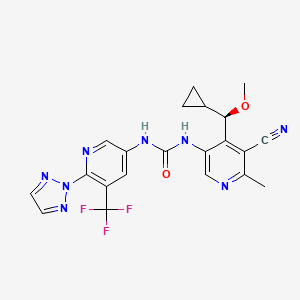
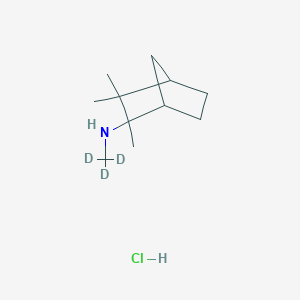
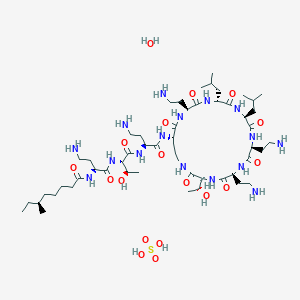

![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B12423162.png)

![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)

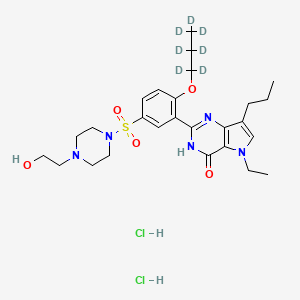
![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
